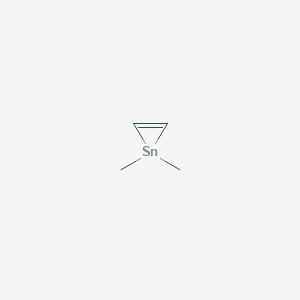

1,1-Dimethyl-1H-stannirene

Description

Historical Context of Group 14 Low-Coordinate Species

The chemistry of Group 14 elements (carbon, silicon, germanium, tin, and lead) is exceptionally diverse, with significant variations observed when descending the periodic table. crystallography.net For decades, species with low coordination numbers—meaning the central atom is bonded to fewer atoms than is typical—were considered to be mere fleeting intermediates, too unstable to be isolated or even directly detected. ox.ac.uk The study of these elusive molecules often relied on indirect methods such as matrix isolation and trapping experiments. acs.org

A significant breakthrough in this field came with the development of "kinetic stabilization" through the use of sterically demanding, bulky ligands. rsc.orgnih.gov These large organic groups physically shield the reactive, low-coordinate center, preventing decomposition or dimerization pathways and enabling the synthesis and isolation of stable low-coordinate compounds of silicon, germanium, and tin. ox.ac.ukrsc.org This has led to a burgeoning field of modern main-group chemistry, transforming these "phantom species" into stable, characterizable compounds and allowing for a deeper understanding of their unique bonding and reactivity. ox.ac.uk A major factor influencing the stability and geometry of heavier Group 14 compounds is the "inert pair effect," where the outermost s-electrons are less available for bonding, which impacts molecular structure and reactivity. crystallography.net

The Unique Role of Stannirenes in Organotin Chemistry

Organotin chemistry, the study of compounds with tin-carbon bonds, officially began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. mdpi.comopenreview.net Within this vast field, stannirenes represent a unique class of compounds. A stannirene is a three-membered heterocyclic ring containing one tin atom and a carbon-carbon double bond. The first structural reports of stannirenes emerged in the 1980s, closely following the discovery of their silicon-based analogs, silirenes. scribd.comepdf.pub These initial structures were not of simple, standalone stannirenes but were part of larger, fused bicyclic systems that provided additional stability. scribd.comepdf.pub

Stannirenes are now recognized as key, albeit often transient, intermediates in various organotin reactions. nih.gov For instance, they are proposed to form from the [1+2] cycloaddition of a stannylene (a compound with a divalent tin atom, R₂Sn) to an alkyne. sci-hub.se These strained, three-membered rings can then undergo further reactions, such as dimerization or insertion of another stannylene molecule, to yield larger, more stable ring systems like 1,2-distannacyclobut-3-enes. rsc.org Their role as reactive intermediates is crucial for understanding the mechanisms of many organotin transformations. rsc.org

Scope and Academic Relevance of 1,1-Dimethyl-1H-stannirene Research

This compound (CAS Registry Number: 834915-79-6) is a focal point of academic research precisely because of its transient nature. habitablefuture.org Unlike stannirenes stabilized by very bulky substituents, this simple dimethyl derivative has not been isolated as a stable compound. Its significance lies in its role as a model for understanding the fundamental reactivity of unstabilized stannirenes.

Theoretical and computational studies have been instrumental in elucidating its properties. Calculations indicate that the formation of this compound from the reaction of a dimethylstannylene (Me₂Sn) complex with an alkyne is an energetically unfavorable, or endergonic, process. sci-hub.se This high energy profile explains its transient existence and high reactivity. sci-hub.se Research into this compound, therefore, does not focus on its isolation but rather on detecting it as a short-lived species and understanding its reaction pathways through computational modeling and time-resolved experimental techniques. sci-hub.se It serves as a fundamental building block for theoretical models that predict the behavior of more complex organotin systems.

Detailed Research Findings

Direct experimental characterization of isolated this compound is absent from the literature, which is consistent with its proposed status as a high-energy, transient intermediate. nih.govsci-hub.se Research findings are primarily derived from mechanistic studies and computational chemistry, which together paint a picture of its formation and reactivity.

The primary proposed pathway to this compound involves the cycloaddition of dimethylstannylene (Me₂Sn) to an alkyne. Dimethylstannylene itself is a transient species that can be generated in situ via the laser flash photolysis of precursors such as cyclic oligostannanes. sci-hub.se Time-resolved UV-vis spectrophotometry has been used to detect the precursor stannylene directly. sci-hub.se

While the stannylene can form a Lewis acid-base complex with the alkyne, the subsequent intramolecular cyclization to form the stannirene ring is computationally shown to be a significant energy barrier.

Computational Energetics

Theoretical studies have quantified the energy changes involved in the formation of stannirenes from stannylene-alkyne complexes. These calculations are crucial for understanding why species like this compound are not readily isolable.

| Reaction | Calculated Energy Change (ΔE) | Conclusion |

|---|---|---|

| Me₂Sn(π-complex with alkyne) → this compound | ~ +10 kcal/mol | Strongly endergonic, indicating the stannirene is much less stable than the precursor complex. sci-hub.se |

| Me₂Sn(π-complex with alkene) → 1,1-Dimethylstannirane | +18 to +25 kcal/mol | Formation of the saturated stannirane ring is even more energetically unfavorable. sci-hub.se |

The high reactivity predicted by these computational models suggests that once formed, this compound would rapidly undergo subsequent reactions rather than accumulate. Attempts to trap plausible germirene (the germanium analog) intermediates in similar reactions have failed, with the reaction proceeding directly to a dimeric 1,2-digermacyclobut-3-ene product, lending experimental support to the idea that these three-membered rings are highly reactive intermediates. rsc.org

Properties

CAS No. |

834915-79-6 |

|---|---|

Molecular Formula |

C4H8Sn |

Molecular Weight |

174.82 g/mol |

IUPAC Name |

1,1-dimethylstannirene |

InChI |

InChI=1S/C2H2.2CH3.Sn/c1-2;;;/h1-2H;2*1H3; |

InChI Key |

FXZNFBAHJAWDDN-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn]1(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Stannirenes and 1,1 Dimethyl 1h Stannirene Precursors

The synthesis of stannirenes, three-membered rings containing a tin atom, is intrinsically linked to the chemistry of their divalent tin precursors, known as stannylenes. These highly reactive intermediates can be generated through various methods and subsequently trapped by alkynes to form the desired stannirene ring system. The focus here is on the generation of organotin precursors and their subsequent cycloaddition reactions.

**3.4. Precursor Chemistry for Stannirene Generation

The formation of stannirenes, and by extension 1,1-dimethyl-1H-stannirene, is not typically a one-step process but rather involves the in situ generation of a reactive stannylene species which then undergoes a cycloaddition reaction. Therefore, understanding the synthesis of stannylene precursors is fundamental.

Stannylenes (R₂Sn) are organotin compounds analogous to carbenes and serve as the key building blocks for stannirenes. wikipedia.org They are generally transient, short-lived species, though stabilization can be achieved through the use of sterically bulky ligands. wikipedia.orgpageplace.de The generation of dimethylstannylene (Me₂Sn), the direct precursor to this compound, highlights the methods used for producing short-lived stannylenes. wikipedia.org

Common synthetic routes to stannylenes include:

Alkylation of Tin(II) Halides: A primary method for synthesizing alkyl stannylenes involves the reaction of tin(II) dihalides, such as tin(II) chloride (SnCl₂), with organolithium reagents. wikipedia.org For instance, the first persistent stannylene, [(Me₃Si)₂CH]₂Sn, was prepared using this approach. wikipedia.org

Thermolysis of Cyclostannanes: Short-lived stannylenes like dimethylstannylene have been generated through the thermolysis of cyclic organotin compounds. wikipedia.org Specifically, heating the cyclic hexamer, dodecamethylcyclohexastannane ((Me₂Sn)₆), leads to the formation of Me₂Sn. wikipedia.org The existence of the elusive Me₂Sn from this method was confirmed by identifying its vibrational frequencies with infrared spectroscopy. wikipedia.org

Reduction of Tin(IV) Compounds: In some cases, stannylenes can be prepared from the reduction of a tetravalent organotin(IV) compound. wikipedia.org

Photolysis: Laser flash photolysis of tetraalkyltin(IV) compounds, such as tetramethyltin (B1198279) (SnMe₄), can also be used to generate transient stannylenes. wikipedia.org

The choice of method depends largely on whether a persistent, stable stannylene is desired or if a transient species is sufficient for subsequent reactions. For the synthesis of a simple, unsubstituted stannirene like this compound, methods generating transient dimethylstannylene are most relevant.

Table 1: Selected Methods for the Generation of Stannylenes

| Precursor(s) | Reagents/Conditions | Stannylene Generated | Type | Reference(s) |

| SnCl₂ and (Me₃Si)₂CHLi | Alkylation | [(Me₃Si)₂CH]₂Sn | Persistent | wikipedia.org |

| (Me₂Sn)₆ | Thermolysis | Me₂Sn | Transient | wikipedia.org |

| SnMe₄ | Laser Flash Photolysis | Me₂Sn | Transient | wikipedia.org |

| SnCl₂ and K₂[bc] | Salt Metathesis in THF | (bc)Sn·THF | Persistent (ligand-stabilized) | acs.orgescholarship.org |

| Cp₂Sn and [{iPr₂P(BH₃)}(Me₃Si)CH]Li | Metalation | [{iPr₂P(BH₃)}(Me₃Si)CH]₂Sn | Persistent (agostically-stabilized) | researchgate.net |

Note: bc = 1,1′(ortho-Biscarborane), Cp = Cyclopentadienyl, THF = Tetrahydrofuran

The definitive step in forming a stannirene is the cycloaddition reaction between a stannylene and an alkyne. This reaction is analogous to the addition of carbenes to alkynes to form cyclopropenes. While investigations into stannylene reactivity with alkynes are still developing, several key reaction patterns have been identified. rsc.org

The reaction of a stannylene with an alkyne can be considered a formal [2+1] cycloaddition, which would directly yield the stannirene ring. However, the reactivity is complex and can lead to various products depending on the substituents and reaction conditions. rsc.orgresearchgate.net For example, the reaction of a stable dialkylstannylene with methyl or ethyl propynoates resulted in 1:2 adducts rather than a simple stannirene, whereas no reaction occurred with less activated alkynes like phenylacetylene. researchgate.net

In other cases, cycloaddition is more direct. A formal [2+2] cycloaddition was reported between a diamidostannylene and a strained cyclic alkyne, yielding a distannacyclobutene. rsc.org The interaction of stannylenes with alkynes can also be reversible; a stannylene was found to form a weak π-complex with a strained cycloheptyne, which dissociated back to the starting materials at higher temperatures. rsc.org

The successful formation and characterization of stannirene structures often rely on trapping these typically unstable molecules or by using reactants that favor the cycloaddition pathway. The generation of this compound would involve the reaction of dimethylstannylene (Me₂Sn) with acetylene (B1199291) (HC≡CH) or a substituted derivative. The nature of the alkyne is critical; electron-withdrawing groups on the alkyne can facilitate the cycloaddition. beilstein-journals.org

Table 2: Examples of Stannylene Reactions with Unsaturated Substrates

| Stannylene | Reactant | Reaction Type | Product Type | Reference(s) |

| Diamidostannylene | Strained cyclic alkyne | Formal [2+2] Cycloaddition | Distannacyclobutene | rsc.org |

| Diarylstannylene | Phenylacetylene | Radical Insertion | Aryl vinyl stannylene | researchgate.net |

| Dialkylstannylene | Methyl propynoate | Addition | 1:2 Adduct (Alkenyl(alkynyl)stannane) | researchgate.net |

| Stannylene | Benzyne | Addition | 3-stanna-1-silaindane ring system | researchgate.net |

| Dialkylstannylene | Cycloheptyne | Complexation | Reversible π-complex | rsc.org |

Reactivity and Reaction Pathways of Stannirene Derivatives

Stannirene as a Nucleophilic Center

The tin atom in a stannirene ring, like in many organostannanes, possesses nucleophilic characteristics. The presence of lone pairs on the tin and the polarizability of the Sn-C bonds allow the stannirene to react with a variety of electron-deficient species. ksu.edu.saorganicchemistrytutor.com

The stannirene ring is expected to undergo reactions with electrophiles. wikipedia.org In these reactions, the tin center or the π-system of the C=C double bond can act as the nucleophilic site. The reaction pathway often depends on the nature of the electrophile and the reaction conditions. Aromatic compounds, for instance, readily undergo electrophilic substitution. kyoto-u.ac.jp

Common electrophiles that could potentially react with stannirenes include proton acids, halogens, and metal halides. The reaction mechanism can vary, from a simple addition across the double bond to more complex rearrangements or ring-opening processes, driven by the relief of ring strain.

Table 1: Potential Electrophilic Reactions with a Stannirene Moiety

| Electrophile Type | Potential Reactant | Expected Reaction Type |

| Proton Acids | HCl, H₂SO₄ | Protonolysis, Ring Opening |

| Halogens | Cl₂, Br₂, I₂ | Halogenation, Ring Opening |

| Alkyl Halides | CH₃I, C₂H₅Br | Alkylation (often requires catalysis) |

| Carbonyls | Aldehydes, Ketones | Addition to C=O bond |

This table is illustrative and based on general organometallic reactivity, as specific data for 1,1-Dimethyl-1H-stannirene is scarce.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org For stannirene derivatives, particularly when coordinated to a transition metal, the stannirene ring itself can be exchanged, or the substituents on the tin atom can be substituted.

The stability of the resulting complex often dictates the favorability of a ligand exchange reaction. libretexts.org Factors such as the nature of the incoming ligand, the solvent, and the electronic properties of the metal center play a crucial role. savemyexams.com For instance, the reaction of a stannirene complex with a high concentration of a new ligand can shift the equilibrium towards the formation of a new complex. chemguide.co.uk A documented example involves the regioselective formation of a stable chromium complex through the ligand exchange reaction of a stannirene derivative with [Cr(CH₃CN)₃(CO)₃]. kyoto-u.ac.jp

Reactions with Electrophiles

Cycloaddition Reactions Involving the Stannirene Moiety

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. libretexts.orgwikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org Stannirenes, containing a strained double bond, are potential candidates for various cycloaddition pathways.

In a [2+1] cycloaddition, a two-atom component (the stannirene double bond) reacts with a one-atom component. wikipedia.org Typical one-atom components are carbenes or their metal-stabilized analogues (carbenoids). The reaction of a stannirene with a carbene could theoretically yield a highly strained bicyclic system containing a stannacyclopropane fused to a cyclopropane (B1198618). Another related process is the reaction with nitrenes or other single-atom synthons. A related class of reactions, the catalytic reductive [4+1] cycloaddition of dienes with a vinylidene equivalent, highlights the utility of single-carbon units in forming five-membered rings. ksu.edu.sa

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. fiveable.melibretexts.org Thermally, these reactions are often forbidden by orbital symmetry rules but can proceed photochemically or through stepwise mechanisms. researchgate.netopenstax.orglibretexts.org The reaction of a stannirene with an alkene or alkyne could lead to the formation of stannacyclobutene or related derivatives.

The first synthesis of a stannacyclopropene, a related class of compounds, was achieved through the reaction of a diorganostannylene with an acetylene (B1199291). acs.org While not a [2+2] cycloaddition, this demonstrates the reactivity of tin-based species with π-systems. Reversible [2+2] cycloadditions have been observed in other main group element systems, such as the reaction of a gallaphosphene with heteroallenes, which can be reversible at elevated temperatures. nih.gov This suggests that stannirenes might undergo similar reactions, potentially forming four-membered rings like stannacyclobutenes, although this reactivity is not yet extensively documented for stannirenes themselves.

Table 2: Classification of Cycloaddition Reactions

| Reaction Type | π-Electrons Involved | Ring Size Formed | Example Reactants |

| [2+1] | 2 + 0 (carbene) | 3-membered | Alkene + Carbene |

| [2+2] | 2 + 2 | 4-membered | Alkene + Alkene |

| [4+2] | 4 + 2 | 6-membered | Diene + Dienophile |

| Higher-Order | >6 | 7-membered or larger | Triene + Diene |

This table provides a general classification of cycloaddition reactions. wikipedia.org

Higher-order cycloadditions involve more than six π-electrons and are valuable for synthesizing medium to large-sized rings. groupjorgensen.comscripps.edumdpi.com These reactions, such as [4+3], [6+4], or [8+2] cycloadditions, have historically been challenging due to issues with selectivity and yield. groupjorgensen.comroaldhoffmann.com

A stannirene could potentially act as the 2π-electron component in a higher-order cycloaddition reaction with a conjugated system like a diene, triene, or a larger polyene. For example, a reaction with a conjugated diene could be envisioned as a [2+4] cycloaddition (a Diels-Alder type reaction), which is one of the most common and well-understood cycloaddition reactions. libretexts.orglibretexts.org However, the participation of stannirenes in higher-order cycloadditions like [6+2] or [8+2] remains a topic for further investigation, with the development of organocatalysis opening new avenues for such transformations. groupjorgensen.comroaldhoffmann.com

[2+2] Cycloadditions and Formation of Stannacyclobutene Derivatives

The reactivity of stannirenes is largely governed by the strained three-membered ring containing a tin atom. This structural feature makes them susceptible to reactions that relieve this strain.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions are characteristic of stannirene derivatives, driven by the release of ring strain. youtube.comlibretexts.org These transformations can be initiated by thermal or photochemical means and often lead to more stable structural isomers or larger ring systems.

Thermal and Photochemical Transformations

Thermal and photochemical conditions can induce significant changes in the molecular structure of stannirene derivatives. teachy.appaps.org The inherent thermal instability of some stannirenes can lead to various transformations. kyoto-u.ac.jp Photochemical transformations, which involve the absorption of light to reach an excited state, can open up reaction pathways that are not accessible under thermal conditions. unirioja.estorvergata.itnoelresearchgroup.com These processes can involve functionalization, where new functional groups are added, or fragmentation, where covalent bonds are broken to form smaller molecules. copernicus.org

For instance, studies on related chromium(I) carbonyl complexes have shown that photochemical transformations can be concentration-dependent and lead to the formation of various isomeric products. mdpi.com While direct photochemical studies on this compound are limited, the principles suggest that irradiation could lead to ring-opening or rearrangement. torvergata.itnoelresearchgroup.com The energy input from heat or light can overcome the activation barrier for these transformations, leading to the formation of thermodynamically or kinetically favored products. teachy.appaps.org

Research has indicated that the formation of a stannirene ring can be an intermediate step. For example, the reaction of a stable monomeric stannylene with an alkyne can initially form a stannirene, which then reacts with a second molecule of the stannylene to yield a 1,2-distannacyclobut-3-ene. rsc.org This subsequent reaction represents a ring-expansion rearrangement.

Table 1: Examples of Stannirene Transformations

| Precursor/Intermediate | Reagent/Condition | Product | Transformation Type | Citation |

|---|---|---|---|---|

| Stable Stannylene + Thiacycloheptyne | - | Stannirene (intermediate) | Cycloaddition | rsc.org |

| Stannirene (intermediate) | Second Stannylene Molecule | 1,2-Distannacyclobut-3-ene | Ring-Expansion/Rearrangement | rsc.org |

| Disilylated Stannylene + Pd(0)/Pt(0) Complex | - | Silastannene Complex | Isomerization upon Coordination | nih.gov |

Isomerization Pathways

Isomerization represents a key reaction pathway for stannirene derivatives, where the molecule rearranges into a structural isomer. mdpi.com These pathways can be influenced by various factors, including the substituents on the ring and the presence of other reagents, such as transition metals. nih.govrsc.org

A significant isomerization pathway for stannirenes involves their conversion to silastannenes, particularly in the context of coordination chemistry. Computational studies on disilylated stannylenes have shown that rearrangement to the corresponding silastannene occurs after complexation to a group 10 metal like palladium or platinum. nih.gov This suggests that the coordination to the metal center facilitates the isomerization process, which proceeds through a two-step mechanism with relatively low energy barriers. nih.gov The stability of the final product, whether it is the metal-stannylene complex or the metal-silastannene complex, is determined by a delicate balance of steric and electronic effects. nih.gov

The study of isomerization mechanisms often involves mapping potential energy surfaces to identify transition states and intermediates. nih.govrsc.org For stannirenes, this could involve shifts of substituent groups or even rearrangement of the ring structure itself. numberanalytics.comsolubilityofthings.commasterorganicchemistry.comchemistrysteps.com The process is often a key step in achieving more stable molecular configurations. chemistrysteps.com

Coordination Chemistry of Stannirene Ligands

Stannirenes, with their electron-rich tin center and π-system, can act as ligands, donating electron density to a central metal atom to form coordination compounds. msu.eduuni-siegen.de This interaction is a form of a Lewis acid-base reaction, where the stannirene acts as a Lewis base. pressbooks.pub

Formation of Transition Metal Complexes

Stannirenes and their precursors, stannylenes, readily form complexes with transition metals. kyoto-u.ac.jpwikipedia.org The coordination behavior of disilylated stannylenes with zerovalent group 10 transition metals (Nickel, Palladium, Platinum) has been studied. nih.gov While nickel preferentially forms stannylene complexes, the heavier metals palladium and platinum induce a rearrangement to form silastannene complexes. nih.gov This highlights the role of the metal in influencing the ligand structure.

The formation of these complexes often involves the displacement of other, more labile ligands from the metal's coordination sphere. wikipedia.org The resulting complexes can exhibit various geometries, such as tetrahedral or square planar for four-coordinate metals, and octahedral for six-coordinate metals, depending on the coordination number and the nature of the other ligands present. msu.eduphysicsandmathstutor.com

Table 2: Coordination Behavior of Stannylene/Stannirene Derivatives with Group 10 Metals

| Metal | Stannylene Type | Resulting Complex Type | Key Finding | Citation |

|---|---|---|---|---|

| Nickel (Ni) | Acyclic Disilylstannylene | Stannylene Complex | Stannylene complex is preferentially formed. | nih.gov |

| Palladium (Pd) | Cyclic Disilylstannylene | Silastannene Complex | Rearrangement occurs after complexation; silastannene complex is more stable. | nih.gov |

| Platinum (Pt) | Cyclic Disilylstannylene | Silastannene Complex | Rearrangement occurs after complexation; silastannene complex is more stable. | nih.gov |

The bonding in these complexes can be described by models like the Dewar–Chatt–Duncanson model, which explains the σ-donation from the ligand to the metal and the π-backbonding from the metal to the ligand's antibonding orbitals. wikipedia.org This interaction can lead to structural changes in the stannirene ligand itself, such as elongation of the C-C bond within the ring. wikipedia.org

Ligand Behavior in Catalytic Cycles

The ability of stannirene derivatives to coordinate to transition metals suggests their potential use as ligands in homogeneous catalysis. libretexts.org Ligands play a crucial role in catalysis by modifying the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

While specific examples of this compound being used in a catalytic cycle are not extensively documented, the principles of organometallic catalysis provide a framework for its potential behavior. libretexts.orgresearchgate.net A ligand can participate directly in the catalytic cycle through processes like metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in substrate activation. rsc.org

For example, chromium complexes stabilized by bis(diphenylphosphino) ligands, which are structurally related to potential stannirene complexes, have been investigated as catalysts for ethylene (B1197577) oligomerization. mdpi.com A stannirene ligand in a catalytic cycle would likely be involved in key steps such as oxidative addition and reductive elimination. researchgate.net The design of the ligand, including its steric bulk and electronic properties, could be tuned to optimize the performance of a hypothetical catalytic system. nih.govrsc.org The potential for stannirene ligands to facilitate novel transformations remains an area of interest for future research in catalysis.

Spectroscopic and Structural Characterization Techniques for Stannirenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of stannirenes. By analyzing the chemical shifts and coupling constants of various nuclei (¹H, ¹³C, and ¹¹⁹Sn), detailed information about the electronic environment and connectivity of atoms within the molecule can be obtained. libretexts.org

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of a stannirene derivative, one would expect to see signals corresponding to the protons on the methyl groups attached to the tin atom and the vinylic protons of the three-membered ring.

For 1,1-Dimethyl-1H-stannirene, the two methyl groups (Sn-(CH₃)₂) are chemically equivalent and would therefore appear as a single sharp resonance. The chemical shift of these protons is influenced by the electropositive nature of the tin atom. The two vinylic protons on the carbon-carbon double bond within the ring may be equivalent or non-equivalent depending on the symmetry and substitution of the molecule, potentially giving rise to one or two signals.

Table 1: Expected ¹H NMR Data for this compound This table is predictive, based on general principles and data from related organotin compounds.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Sn-CH ₃ | 0.5 - 1.5 | Singlet (with ¹¹⁷Sn/¹¹⁹Sn satellites) | ²J(¹¹⁹Sn,¹H) ≈ 50-60 Hz |

| Vinylic (=CH ) | 6.0 - 7.5 | Singlet or AB system | J(H,H) and J(Sn,H) would be observable |

Data sourced from general knowledge of organotin compounds. rsc.orgchemistrysteps.com

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two primary signals would be anticipated: one for the methyl carbons and another for the olefinic carbons of the ring. The chemical shifts are diagnostic of the carbon's hybridization and its proximity to the tin atom. docbrown.info

Table 2: Expected ¹³C NMR Data for this compound This table is predictive, based on general principles and data from related organotin compounds.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (J, Hz) |

| Sn-C H₃ | -10 to 10 | ¹J(¹¹⁹Sn,¹³C) ≈ 300-400 Hz |

| Vinylic (=C H) | 130 - 150 | ¹J(¹¹⁹Sn,¹³C) would be significant |

Data sourced from general knowledge of organotin compounds. docbrown.inforsc.org

¹¹⁹Sn NMR Spectroscopic Characterization

¹¹⁹Sn NMR spectroscopy is particularly powerful for studying organotin compounds as the chemical shift is highly sensitive to the coordination number, geometry, and substituents at the tin center. northwestern.edu The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.59%, making it readily observable. northwestern.eduhuji.ac.il The chemical shift range for tin compounds is vast, spanning over 5000 ppm. northwestern.edu For stannirenes, which feature a tin atom in a strained three-membered ring, the ¹¹⁹Sn chemical shift is expected to be in a characteristic region that reflects its unique electronic environment. The values are typically reported relative to a standard, tetramethyltin (B1198279) (Me₄Sn). northwestern.edu While specific data for this compound is scarce, studies on related stannylene compounds show a wide range of chemical shifts depending on the ligands and coordination. researchgate.netresearchgate.net

Multi-Dimensional NMR Techniques

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra, multi-dimensional techniques are employed. nmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the methyl proton signal to the methyl carbon signal.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, which would be useful if the vinylic protons were non-equivalent and coupled to each other.

These techniques, applied in concert, would provide a comprehensive and unambiguous structural determination of this compound. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation occurs at specific frequencies corresponding to the energy of these vibrations, providing a "fingerprint" of the functional groups present. masterorganicchemistry.com

Infrared (IR) Spectroscopic Features

The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic feature would be the C=C stretching vibration of the double bond within the strained ring. Other important vibrations include the C-H stretching and bending modes of the methyl groups.

Table 3: Expected IR Absorption Bands for this compound This table is predictive, based on general principles and data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (methyl & vinylic) | 2800 - 3100 | Medium-Strong |

| C=C Stretch (ring) | 1550 - 1650 | Variable |

| CH₂ Bend (scissoring) | ~1450 | Medium |

| Sn-C Stretch | 500 - 600 | Medium-Weak |

Data sourced from general principles of IR spectroscopy. masterorganicchemistry.comkyoto-u.ac.jplibretexts.org

The exact position of the C=C stretching frequency can provide insight into the strain and electronic nature of the stannirene ring.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are unique to its chemical structure and bonding environment. edinst.cominphotonics.com By analyzing the inelastic scattering of monochromatic light, a Raman spectrum provides a distinct fingerprint of a compound's molecular vibrations. edinst.com The positions and intensities of the Raman bands correspond to the vibrational frequencies of specific bonds and functional groups within the molecule. youtube.com

For stannirene systems, Raman spectroscopy is particularly valuable for characterizing the vibrations of the three-membered ring. Key vibrational modes of interest would include the Sn-C (tin-carbon) and C=C (carbon-carbon double bond) stretching frequencies. The strain within the stannirene ring is expected to significantly influence these vibrations. For instance, changes in peak position in a Raman spectrum can indicate the presence of strain in a material. spectroscopyonline.com While the synthesis and characterization of a stannirene containing a Sn-C=C unit have been reported, along with the use of Raman spectroscopy in its analysis, detailed spectral data for specific derivatives like this compound are not widely available in the literature. kyoto-u.ac.jp The technique remains a critical tool for identifying the formation of such species and understanding their structural integrity. inphotonics.com

Electronic Spectroscopy

Electronic spectroscopy encompasses techniques that measure the transitions of electrons between different energy levels within a molecule upon absorption of light, providing information about its electronic structure. msu.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer valence electrons to higher energy orbitals. msu.edushu.ac.uk It is a fundamental technique for identifying chromophores—the parts of a molecule responsible for its color—and studying conjugated systems. msu.eduwikipedia.org

Stannirenes and their related precursor species, stannylenes (R₂Sn), are known to be highly reactive. Time-resolved UV-Vis spectrophotometry has been successfully employed to detect transient stannylenes generated via photolysis. For example, dimethylstannylene (Me₂Sn), the precursor to this compound, has been detected and shown to exhibit a weak long-wavelength absorption band centered at a maximum wavelength (λ_max) of approximately 500 nm. sci-hub.se This absorption is characteristic of the n→p electronic transition in these species. sci-hub.se The formation of stannirenes from the reaction of stannylenes with alkynes is a key reaction pathway, making the electronic characterization of the stannylene precursor vital. sci-hub.sersc.org

The UV-Vis spectrum of a stannirene itself is expected to be influenced by the unique electronic structure of the strained ring and the substituents on the tin atom. The specific absorption bands would provide insight into the electronic transitions within the molecule.

Photoluminescence Studies

Photoluminescence is the emission of light from a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. While photoluminescence is a powerful tool for studying the properties and applications of many materials, there is limited specific information available in the surveyed scientific literature regarding the photoluminescent properties of stannirenes.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. malvernpanalytical.comthermofisher.com By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can determine the precise location of each atom, as well as bond lengths and angles. nih.gov

Single Crystal X-ray Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive, unequivocal method for determining the three-dimensional structure of a crystalline compound. mdpi.comnovapublishers.com The technique provides precise data on atomic coordinates, which allows for the accurate determination of molecular geometry. mdpi.com For novel or unstable compounds like stannirenes, obtaining a single crystal suitable for SCXRD analysis is a significant achievement, as it provides direct proof of the molecular structure. nih.gov

While the high reactivity of simple stannirenes makes them difficult to isolate as stable crystals, the germanium analogues, germirenes, have been successfully stabilized and their structures have been unequivocally established by single-crystal X-ray diffraction analysis. rsc.org This success with germanium suggests that with appropriate stabilizing substituents, the isolation and crystallographic characterization of a stannirene derivative is feasible and would provide invaluable structural data.

Analysis of Bond Lengths, Angles, and Geometries in Stannirene Systems

The geometry of the stannirene ring, including its bond lengths and angles, is of fundamental interest due to the inherent ring strain. ebsco.com In the absence of extensive experimental data from SCXRD, computational methods such as Density Functional Theory (DFT) are employed to predict these structural parameters. researchgate.net

Computational studies on stannirene-like molecules, such as 1-cyclopenta-2,4-dienylidene-1H-stannirene, provide detailed predictions of their molecular structure. researchgate.net These calculations help in understanding the bonding within the strained three-membered ring. The predicted bond lengths and angles are critical for rationalizing the compound's stability and reactivity. For example, the internal angles of the three-membered ring are expected to deviate significantly from ideal values for sp² and sp³ hybridized atoms, a hallmark of strained ring systems. ebsco.com

Below is a table of representative calculated geometric parameters for a stannirene system, derived from computational studies.

| Parameter | Description | Calculated Value |

|---|---|---|

| r(Sn-C1) | Bond length between Tin and Carbon 1 in the ring | ~2.08 Å |

| r(Sn-C2) | Bond length between Tin and Carbon 2 in the ring | ~2.08 Å |

| r(C1=C2) | Bond length of the Carbon-Carbon double bond in the ring | ~1.37 Å |

| ∠(C1-Sn-C2) | Internal bond angle at the Tin atom | ~39.5° |

| ∠(Sn-C1-C2) | Internal bond angle at Carbon 1 | ~70.25° |

| ∠(Sn-C2-C1) | Internal bond angle at Carbon 2 | ~70.25° |

Note: The values presented are illustrative and based on DFT calculations for a substituted stannirene model researchgate.net. Actual experimental values for this compound may vary.

Comparative Analysis with Other Group 14 Metallacycles

Stannirenes versus Silirenes

The comparison between stannirenes and silirenes, the tin and silicon analogs of cyclopropene, highlights the dramatic differences imparted by the heavier tin atom.

Theoretical studies reveal significant distinctions in the electronic structures of stannirenes and silirenes. The bonding in silirenes involves a greater degree of p-orbital character in the silicon-carbon bonds compared to stannirenes. In stannirenes, the larger size and more diffuse p-orbitals of tin result in weaker σ-bonds within the ring.

Computational analyses of model compounds like 1-cyclopenta-2,4-dienylidene-1H-stannirene and 1-cyclopenta-2,4-dienylidene-1H-silirene indicate that the degree of π-electron delocalization and aromaticity differs. researchgate.net The charge distribution in these molecules suggests they are highly reactive. researchgate.net Furthermore, the HOMO-LUMO gap, a key indicator of kinetic stability, is generally smaller for stannirenes than for silirenes, implying greater reactivity for the former. This is consistent with the general trend of decreasing bond strengths down Group 14.

The differing electronic structures of stannirenes and silirenes manifest in their reactivity. Silirenes, while reactive, can be isolated in some cases with bulky substituents that provide kinetic stabilization. They undergo a variety of reactions, including photolysis, thermolysis, and transition-metal-catalyzed ring-opening reactions, often leading to the formation of silylenes. researchgate.net

Stannirenes, on the other hand, are generally more transient and reactive. Their formation is often inferred as an intermediate in reactions. sci-hub.se For instance, computational studies on the reaction of stannylenes with alkynes suggest that the formation of stannirenes is an endergonic process. sci-hub.se This high reactivity is attributed to the weaker Sn-C bonds and the inherent ring strain. The relief of this strain is a powerful driving force for reactions such as ring-opening, extrusion of the tin atom, or cycloaddition reactions. epdf.pub

Electronic Structure Differences

Stannirenes versus Germirenes

Germirenes, containing germanium, represent an intermediate case between silirenes and stannirenes, sharing some similarities in synthesis and reactivity with both.

The synthesis of both germirenes and stannirenes often involves the reaction of a germylene or stannylene with an alkyne. rsc.orgscribd.com In many instances, these three-membered rings are proposed as transient intermediates that subsequently react further. For example, the reaction of a stable monomeric germylene or stannylene with a thiacycloheptyne is suggested to initially form the corresponding germirene or stannirene, which then reacts with a second molecule of the tetrylene to yield a 1,2-digermacyclobut-3-ene or 1,2-distannacyclobut-3-ene. rsc.org

However, there are instances where stable germirenes have been synthesized and characterized, such as a dimethylgermirene. rsc.orgscribd.com The ability to isolate a germirene, while still challenging, appears more feasible than for many of their stannirene counterparts, highlighting the greater stability of the Ge-C bond compared to the Sn-C bond. Attempts to trap plausible germirene intermediates by reacting alkynes with only one equivalent of a germylene have been reported to be unsuccessful in some cases, leading directly to the four-membered ring product. rsc.org

The chemical stability of these metallacycles decreases down the group: silirenes > germirenes > stannirenes. This trend is directly related to the decreasing strength of the Element-Carbon bond. The Ge-C bond lengths in germirenes are shorter than the Sn-C bonds in stannirenes, indicating a stronger interaction. For example, in a reported germirene structure, the Ge-C bond lengths were around 191 pm, while in a comparable stannirene, the Sn-C bonds were approximately 214 pm. scribd.comuni-saarland.de

The reactivity generally increases down the group. While both germirenes and stannirenes are susceptible to ring-opening and cycloaddition reactions, the driving force for these reactions is greater for stannirenes due to the weaker Sn-C bonds and higher ring strain. The fragmentation in the mass spectrometer for these types of rings often involves the loss of an alkene, leaving the metallacycle ring seemingly intact for silicon, germanium, and tin, which is an interesting observation regarding their relative ring stability under those conditions. scribd.com

Similarities and Dissimilarities in Synthetic Routes

General Trends in Three-Membered Rings Containing Heavier Group 14 Elements

As one descends Group 14 from carbon to lead, several key trends emerge for three-membered rings:

Bond Strength and Length: The Element-Carbon bond strength decreases, and the bond length increases. This is a direct consequence of the increasing atomic size and poorer orbital overlap of the heavier elements.

Ring Strain: The ring strain energy in these small rings is significant. While quantitative data for stannirenes is less common, studies on related saturated rings (tritetreliranes) show that ring strain generally increases when a carbon atom in cyclopropane (B1198618) is replaced by a heavier Group 14 element. nih.gov

Reactivity: The reactivity of the metallacycles generally increases down the group. acs.org This is due to the weaker bonds and the thermodynamic favorability of reactions that relieve ring strain.

Hybridization and Geometry: The hybridization of the heavier elements deviates from the ideal sp2 character. For tin and lead, there is a greater tendency for the valence s-electrons to remain uninvolved in bonding (the inert pair effect), which influences the geometry and electronic properties of the resulting compounds. acs.org In the case of dimetallynes (REER), a significant jump in the E-E bond length and a decrease in the bending angle is observed between Si/Ge and Sn/Pb, indicating a change in hybridization. acs.org

Lewis Acidity/Basicity: The nature of the heteroatom also influences the Lewis acidic or basic character of the ring. The reactivity of germacalicene, a germole derivative, is dominated by the nucleophilic germanium center. researchgate.net In contrast, computational studies suggest that stannylenes can act as Lewis acids, forming complexes with various donors. sci-hub.se

The following table summarizes some key comparative properties:

| Property | Silirenes | Germirenes | Stannirenes |

| Relative Stability | Highest | Intermediate | Lowest |

| Element-Carbon Bond Strength | Strongest | Intermediate | Weakest |

| Reactivity | Lowest | Intermediate | Highest |

| Synthetic Accessibility | More established routes | Accessible, some stable examples | Often transient intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.